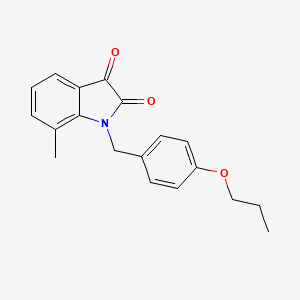
7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of “7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione” is complex, with a molecular formula of C20H21NO4 . It’s important to note that the structure of indole derivatives can significantly impact their biological activity .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Research into the chemical properties of compounds related to 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione has led to the synthesis of novel derivatives with potential applications in drug development and other areas of chemistry. For example, the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are related to the saframycins, demonstrates the compound's utility as an intermediate for generating complex molecules with potential biological activity (Saito et al., 1997).
Electrochemical Oxidation Studies
Electrochemical oxidation studies on related compounds have shown the potential for creating phenanthropyrrolidines, which could have implications for the synthesis of novel organic compounds with unique structures and properties (Bird et al., 1986).
Prodrug Development for Targeting Hypoxic Tissues
Research into regioisomeric derivatives of indolequinones, which share a core structure with 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione, has led to insights into the development of prodrugs targeting hypoxic tissues. These findings could influence the design of cancer therapies by providing a method to selectively activate drugs in tumor environments (Jaffar et al., 1999).
Synthesis of Spiroindoline Derivatives
The compound's structural motif has been used to synthesize spiroindoline derivatives incorporated with pyrazoloheterocycles, showing its versatility in creating compounds that could have pharmacological applications (Al-Thebeiti & El-zohry, 1995).
Cholinesterase and Monoamine Oxidase Dual Inhibition
Studies have identified derivatives as potential cholinesterase and monoamine oxidase inhibitors, suggesting applications in the treatment of neurodegenerative diseases. This research demonstrates the therapeutic potential of compounds structurally related to 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione (Bautista-Aguilera et al., 2014).
Organic Synthesis and Biological Modulation
Isatins, including compounds with similar structures, are crucial for synthesizing a wide variety of heterocyclic compounds and have applications in drug synthesis. Their presence in mammalian tissue and role in modulating biochemical processes further highlight their significance in both chemistry and biology (Garden & Pinto, 2001).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
7-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-11-23-15-9-7-14(8-10-15)12-20-17-13(2)5-4-6-16(17)18(21)19(20)22/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGPKVLSRLPEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

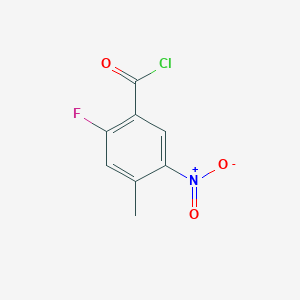

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2877871.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877872.png)

![(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2877875.png)
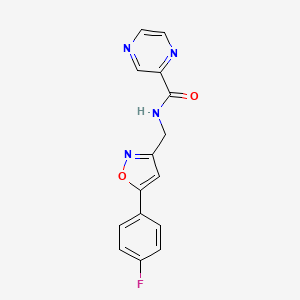
![2-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2877880.png)
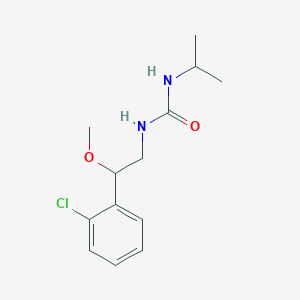

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2877883.png)
![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)
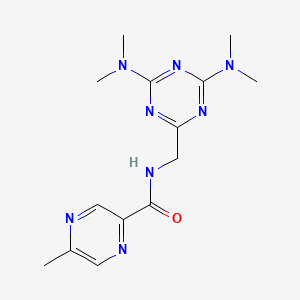
![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B2877886.png)